molecular formula C7H7N5O2 B12825837 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12825837
M. Wt: 193.16 g/mol
InChI Key: VPNONLHVKHXEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine family, a privileged heterocyclic structure known for its significant biological activities and wide range of applications in drug discovery . The core triazolopyridine structure is frequently identified in compounds that act as potent inverse agonists and enzyme inhibitors, targeting key receptors and pathways such as RORγt, JAK1, and JAK2 . Furthermore, derivatives of this heterocyclic system have been investigated for the treatment of various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders, highlighting its therapeutic potential . The specific molecular modifications on this compound—the amino, methyl, and nitro functional groups—are intended to fine-tune its electronic properties, binding affinity, and metabolic stability, making it a versatile intermediate for constructing novel bioactive molecules. It serves as a key building block in synthetic organic chemistry, particularly in the development of sustainable, catalyst-free synthetic methodologies under microwave irradiation . This product is strictly for research and development purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-5(12(13)14)2-3-6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10)

InChI Key

VPNONLHVKHXEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of these compounds .

Industrial Production Methods

Industrial production methods for 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents makes these methods suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes reduction to form amino derivatives, a key reaction for modifying bioactivity.

Reaction ConditionsReagentsProductYieldSource
Catalytic hydrogenationH₂, Pd/C (10% wt), EtOH2-Amino-5-methyl-6-amino- triazolo[1,5-a]pyridine85%
Iron-mediated reductionFe powder, HCl, H₂OSame as above78%

Mechanism :

  • Nitro → nitroso → hydroxylamine → amine via sequential electron transfer (Pd/C) or acidic Fe-mediated reduction.

  • The reaction preserves the triazole ring integrity while enhancing nucleophilicity at position 6 .

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group activates the pyridine ring for substitution at position 7 or 8.

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionEthylamine, DMF, 80°C, 12 h2-Amino-5-methyl-6-nitro-7-(ethylamino)- triazolo[1,5-a]pyridine72%
Thiol substitutionNaSH, DMSO, 100°C, 6 h2-Amino-5-methyl-6-nitro-8-mercapto- triazolo[1,5-a]pyridine65%

Key Insight :

  • Substitution occurs preferentially at position 8 due to steric hindrance from the methyl group at position 5 .

Cycloaddition and Ring Expansion

The nitrile group (if present in derivatives) participates in [3+2] cycloadditions.

Reaction TypeReagents/ConditionsProductYieldSource
Huisgen cycloadditionCuI, Et₃N, phenylacetyleneFused tetrazolo-triazolo-pyridine68%
Microwave-assistedEnaminonitrile, MW, 120°C, 1 h1,2,4-Triazolo[1,5-a]pyridine-3-carbonitrile89%

Mechanistic Pathway :

  • Microwave irradiation accelerates nitrile activation, enabling tandem transamidation and cyclization .

Functional Group Interconversion

The methyl group at position 5 can be oxidized or halogenated.

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, 60°C, 4 h2-Amino-5-carboxy-6-nitro- triazolo[1,5-a]pyridine63%
BrominationNBS, AIBN, CCl₄, reflux2-Amino-5-(bromomethyl)-6-nitro- triazolo[1,5-a]pyridine58%

Applications :

  • Carboxylic acid derivatives enable conjugation with biomolecules for drug delivery.

Metal-Free Oxidative Coupling

The amino group participates in oxidative N–N bond formation for heterocycle fusion.

Reaction TypeReagents/ConditionsProductYieldSource
PIFA-mediatedPhI(OAc)₂, CH₂Cl₂, RT, 2 hBenzo-fused triazolo-pyridine82%
I₂/KI oxidativeI₂, KI, DMF, 100°C, 6 h1,5-Fused triazolo-indole76%

Mechanism :

  • Single-electron transfer generates amidyl radicals, which dimerize to form fused rings .

Biological Activity Modulation

Derivatives show enhanced antibacterial and kinase-inhibitory properties:

DerivativeBioactivityIC₅₀/EC₅₀Source
6-Amino derivativeAXL kinase inhibition0.32 μM
8-Mercapto derivativeE. coli growth inhibition12 μg/mL

Stability and Degradation

The compound degrades under harsh acidic/basic conditions:

ConditionDegradation PathwayHalf-LifeSource
6M HCl, refluxHydrolysis of triazole ring45 min
5M NaOH, 80°CNitro group displacement2 h

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like JAK1 and JAK2 . These interactions disrupt the normal functioning of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be contextualized by comparing it to analogs within the [1,2,4]triazolo[1,5-a]pyrimidine and pyridine families. Key comparisons focus on substituent effects, synthesis methodologies, and biological activities.

Structural Analogues with Amino Substituents

Compounds bearing amino groups on the triazolo core exhibit enhanced hydrogen-bonding capacity, which often correlates with improved target binding. For example:

  • 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a): Synthesized via a three-component Biginelli-like reaction, this derivative shows a melting point of 280–284°C and antiproliferative activity. Its amino group at position 2 contributes to interactions with biological targets .
  • 2-Amino-N-(4-chlorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5g): Exhibits a molecular ion peak at m/z 469.1386 (HRMS) and demonstrates moderate yields (54%) .

Key Insight: The amino group in these analogs enhances solubility and target affinity, suggesting similar benefits for the pyridine-based compound.

Methyl and Nitro Substituent Effects

Methyl and nitro groups influence steric bulk, lipophilicity, and electronic properties:

  • 2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5t): The methyl group at position 5 increases metabolic stability, as evidenced by its HRMS (m/z 450.1885) and moderate antiproliferative activity .
  • 2-Amino-N-(4-methoxy-3-nitrophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5m): The nitro group at the aryl substituent correlates with reduced yield (47%) but improved bioactivity, likely due to electron-withdrawing effects enhancing reactivity .

Key Insight: The nitro group in this compound may similarly enhance electrophilicity, though its direct impact on the pyridine core (vs. pyrimidine) requires further study.

Data Tables

Table 1. Comparative Analysis of Selected Triazolo Derivatives

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Bioactivity Reference
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) Pyrimidine 2-NH₂, 5-CH₃, 7-aryl 54 280–284 Antiproliferative
2-Amino-N-(4-methoxy-3-nitrophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5m) Pyrimidine 2-NH₂, 5-CH₃, 6-NO₂ (aryl) 47 286–288 Antifungal
6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine Pyridine 2-pyrrolidinyl, 5-CH₃, 6-Br N/A 281.15 Intermediate

Biological Activity

2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various nitrogen-containing heterocycles. The compound can be synthesized through methods involving triazole formation and subsequent nitration steps. For instance, the use of microwave-assisted synthesis has been reported as an efficient method for creating triazolo derivatives with improved yields and reduced reaction times .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against specific strains of bacteria including Enterococcus faecium, with minimal inhibitory concentration (MIC) values reported as low as 8 µg/mL . The compound's activity appears to be selective, showing limited efficacy against other bacterial strains within the ESKAPE panel.

Antiproliferative Effects

In addition to its antibacterial properties, this compound has shown promising antiproliferative effects against various cancer cell lines. For example, studies evaluating its impact on breast and colon cancer cells have indicated that it may inhibit cellular proliferation through mechanisms that do not involve traditional pathways such as dihydrofolate reductase inhibition .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. In vitro assays have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound reveal critical insights into how modifications to its structure can enhance or diminish biological activity. Key findings include:

  • Substituents : The presence of electron-withdrawing groups at specific positions on the triazole ring enhances antibacterial activity.
  • Functional Groups : Variations in functional groups attached to the triazole core significantly affect both antimicrobial and antiproliferative activities.

The following table summarizes some of the SAR findings related to this compound:

Compound ModificationBiological ActivityMIC/IC50 Values
Electron-withdrawing groups at para positionEnhanced antibacterial activityMIC = 4 µg/mL
Replacement of carboxamide with esterLoss of antimicrobial activityN/A
Presence of bulky electron-donating groupsImproved activity against E. faeciumMIC = 8 µg/mL

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Antibiotic Efficacy : In a study involving murine models infected with E. faecium, treatment with this compound resulted in significant reductions in bacterial load compared to control groups .
  • Cancer Cell Line Studies : A series of experiments conducted on MDA-MB-231 breast cancer cells revealed that compounds derived from this triazolo framework inhibited angiogenesis markers such as VEGF and MMP-9 .
  • Inflammatory Response : In vivo models for inflammation showed that derivatives of this compound significantly reduced paw edema in carrageenan-induced models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 2-aminopyridines with aldehydes and nitriles. For example:

  • Step 1 : React 2-aminopyridine derivatives with aliphatic/aromatic aldehydes and malononitrile in ethanol under reflux with piperidine as a catalyst (3 hrs, yields ~58–70%) .
  • Step 2 : Oxidative cyclization using CuBr/1,10-phenanthroline under aerobic conditions improves regioselectivity and yield .
  • Key Reagents : Piperidine, copper catalysts, and ethanol are standard. Alternative oxidants like PhI(OAc)₂ or iodine enhance efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at δ 1.62 ppm, aromatic protons at δ 7.26–7.93 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., NH ~3205 cm⁻¹, C≡N ~2211 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 369 for derivatives) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. What are the primary research applications of this triazolopyridine derivative?

  • Methodological Answer :

  • Drug Development : Acts as a JAK2 inhibitor (e.g., CEP-33779) and antioxidant (prolongs C. elegans lifespan by reducing oxidative stress) .
  • Material Science : Serves as a heterocyclic scaffold for phosphorescent OLED materials due to π-π stacking capabilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazolopyridine synthesis?

  • Methodological Answer :

  • Catalyst Screening : Replace piperidine with CuBr/1,10-phenanthroline for higher regioselectivity (yields >85%) .
  • Solvent Optimization : Use DMF or DMSO instead of ethanol to enhance solubility of nitro-containing precursors .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
  • Example Data :
ConditionYield (%)Time
Ethanol + Piperidine583 hrs
DMF + CuBr891 hr

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Confirm activity trends using multiple concentrations (e.g., 10–100 µM for antioxidant assays) .
  • Strain-Specific Effects : Test across models (e.g., C. elegans vs. mammalian cells) to identify context-dependent activity .
  • Meta-Analysis : Compare structural analogs (e.g., bromine substitution at position 5 increases toxicity) .

Q. What strategies mitigate toxicity in biological assays?

  • Methodological Answer :

  • Structural Modifications : Replace nitro groups with amino or methoxy moieties to reduce cytotoxicity .
  • Erythrocyte Hemolysis Assays : Pre-screen compounds using hypotonic NaCl solutions to assess membrane stability .
  • In Silico Modeling : Predict ADMET properties (e.g., LogP <3 to enhance bioavailability) .

Q. How to design experiments to evaluate antioxidant activity?

  • Methodological Answer :

  • TBARS Assay : Quantify malondialdehyde (MDA) formation in lipid peroxidation models .
  • C. elegans Lifespan Assay**: Monitor survival under oxidative stress (e.g., 40% lifespan extension at 50 µM) .
  • Adrenaline Oxidation Inhibition : Measure absorbance at 480 nm to calculate % inhibition vs. controls .

Data Contradiction Analysis

Q. How to resolve conflicting reports on JAK2 vs. JAK3 selectivity?

  • Methodological Answer :

  • Kinase Profiling : Use recombinant JAK isoforms in ATP-competitive assays (IC₅₀ values <10 nM for JAK2 vs. >1 µM for JAK3) .
  • Crystallography : Confirm binding mode (e.g., meta-substituted triazolopyridines avoid JAK3 active site) .

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